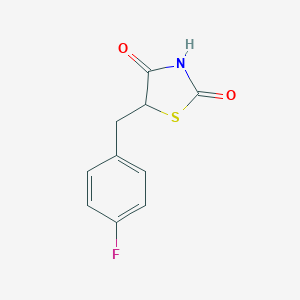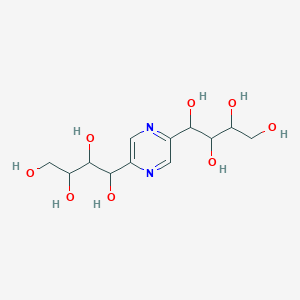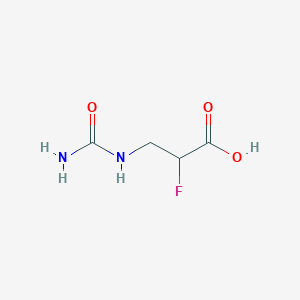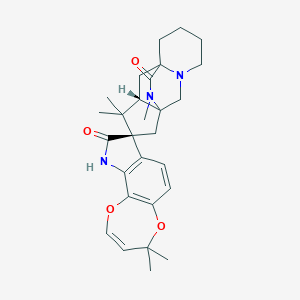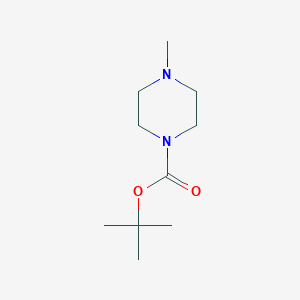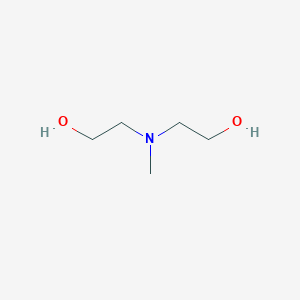![molecular formula C11H10O2 B023305 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one CAS No. 196597-78-1](/img/structure/B23305.png)
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
Overview
Description
Mechanism of Action
Target of Action
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is a key intermediate in the synthesis of Ramelteon , a therapeutic agent for sleep disorders . Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain, rather than binding to GABA receptors, which is a common mechanism among sleep drugs .
Mode of Action
As an intermediate in the synthesis of Ramelteon, this compound contributes to the overall mechanism of action of Ramelteon. Ramelteon works by mimicking the action of melatonin, a hormone naturally produced in the body that is involved in the regulation of the sleep-wake cycle .
Biochemical Pathways
Melatonin signaling plays a crucial role in the regulation of circadian rhythms, including the sleep-wake cycle .
Pharmacokinetics
Ramelteon is rapidly absorbed after oral administration and extensively metabolized, with a short half-life of around 1-2.6 hours .
Result of Action
Ramelteon has been shown to reduce sleep latency and increase total sleep time in individuals with insomnia .
Biochemical Analysis
Biochemical Properties
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of therapeutic agents. It interacts with various enzymes and proteins during its synthesis and metabolism. For instance, it is involved in the catalytic hydrogenolysis debromination process, where it interacts with catalysts to facilitate the removal of bromine atoms . Additionally, it may interact with melatonin receptors, given its role in the synthesis of ramelteon, which targets these receptors to regulate sleep-wake cycles .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a precursor in the synthesis of ramelteon. Ramelteon, and by extension its precursor, influences cell function by binding to melatonin receptors in the brain, which are involved in the regulation of circadian rhythms. This binding can affect cell signaling pathways, gene expression, and cellular metabolism, leading to improved sleep patterns and reduced insomnia symptoms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to ramelteon. Ramelteon binds to melatonin receptors MT1 and MT2, mimicking the action of endogenous melatonin. This binding inhibits the activity of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and leading to changes in gene expression that promote sleep . The compound’s interactions with catalysts during its synthesis also involve specific binding interactions that facilitate its conversion to the active therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effective use in synthesis. The compound is generally stable when stored in a sealed, dry environment at room temperature . Over time, any degradation products must be monitored to ensure the integrity of the compound for subsequent reactions. Long-term effects on cellular function are primarily observed through its conversion to ramelteon, which has been shown to maintain its efficacy in promoting sleep over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models are closely related to its dosage. At therapeutic doses, the compound, through its conversion to ramelteon, effectively promotes sleep without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in normal cellular functions and metabolic processes . Threshold effects are observed where the compound’s efficacy plateaus, and higher doses do not result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of ramelteon. It interacts with various enzymes and cofactors during its conversion, including those involved in catalytic hydrogenolysis and acylation reactions . These interactions are crucial for the efficient production of the active therapeutic agent and can affect metabolic flux and metabolite levels within the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its physicochemical properties. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is essential for its effective conversion to ramelteon and its subsequent therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can participate in the necessary biochemical reactions for its conversion to ramelteon . This localization is critical for the compound’s activity and function within the cellular environment .
Preparation Methods
The synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one typically involves multiple steps. One reported method starts with 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, which undergoes bromination, Friedel-Crafts acylation, and catalytic hydrogenolysis debromination to yield the final product . The overall yield of this process is approximately 49.9% .
Chemical Reactions Analysis
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce the compound, often employing catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur, particularly in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include bromine for bromination, aluminum chloride for Friedel-Crafts acylation, and hydrogen gas with a palladium catalyst for hydrogenolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex tricyclic structures.
Biology: The compound is used in the study of receptor agonists and their interactions with biological targets.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one can be compared with other similar compounds, such as:
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another tricyclic compound with similar structural features.
1,2,6,7-Tetrahydro-8H-indeno[5,4-β]furan-8-one: A closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific application as an intermediate in the synthesis of ramelteon, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4H,1,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUIZMWFNOKNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC3=C2CCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456529 | |
| Record name | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-78-1 | |
| Record name | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,6,7-Tetrahydro-8H-indeno(5,4-b)furan-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,6,7-TETRAHYDRO-8H-INDENO(5,4-B)FURAN-8-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9J5CBD2KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
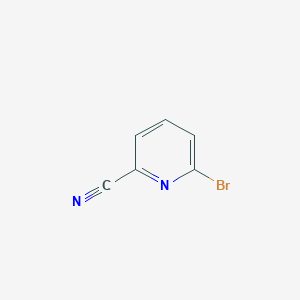
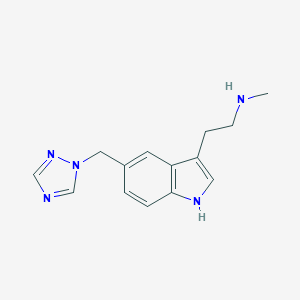
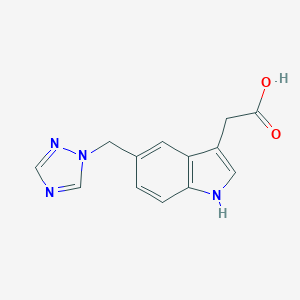
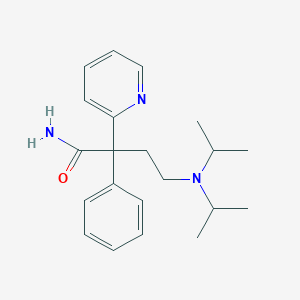
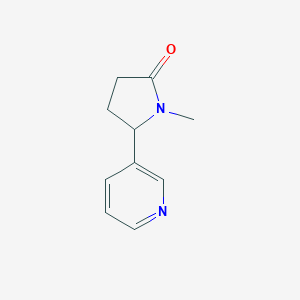
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
